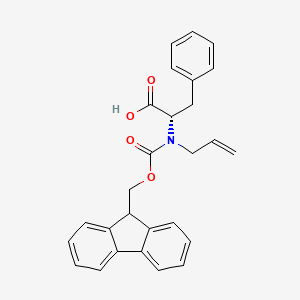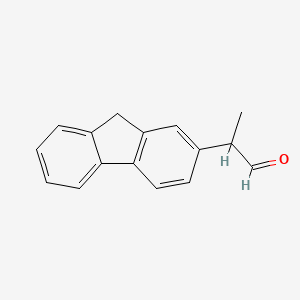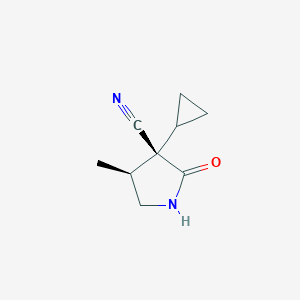
6,7-dimethoxy-3-oxo-4H-quinoxaline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-3-oxo-4H-quinoxaline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds known for their diverse pharmacological properties. This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, a keto group at position 3, and a carboxylic acid group at position 2. These structural features contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-3-oxo-4H-quinoxaline-2-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction of 3,4-dimethoxybenzene-1,2-diamine with oxalic acid under acidic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The purification process typically involves recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions: 6,7-dimethoxy-3-oxo-4H-quinoxaline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 3-hydroxyquinoxaline derivatives.
Substitution: Formation of 6,7-diaminoquinoxaline derivatives.
科学研究应用
6,7-dimethoxy-3-oxo-4H-quinoxaline-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6,7-dimethoxy-3-oxo-4H-quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with bacterial DNA synthesis or protein function. In cancer cells, it may induce apoptosis by activating specific signaling pathways.
相似化合物的比较
- 6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
- 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Comparison: Compared to similar compounds, 6,7-dimethoxy-3-oxo-4H-quinoxaline-2-carboxylic acid is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity. For instance, the presence of methoxy groups at positions 6 and 7 enhances its lipophilicity, which can affect its bioavailability and interaction with biological targets.
属性
分子式 |
C11H10N2O5 |
|---|---|
分子量 |
250.21 g/mol |
IUPAC 名称 |
6,7-dimethoxy-3-oxo-4H-quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O5/c1-17-7-3-5-6(4-8(7)18-2)13-10(14)9(12-5)11(15)16/h3-4H,1-2H3,(H,13,14)(H,15,16) |
InChI 键 |
FEUNXJXAYDKPFL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)NC(=O)C(=N2)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Amino-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13890109.png)


![N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide](/img/structure/B13890134.png)




![4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline](/img/structure/B13890170.png)
![Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B13890172.png)

